![molecular formula C12H14N2O2 B2835895 2-氰基-N-[1-(4-甲氧基苯基)乙基]乙酰胺 CAS No. 894644-29-2](/img/structure/B2835895.png)

2-氰基-N-[1-(4-甲氧基苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

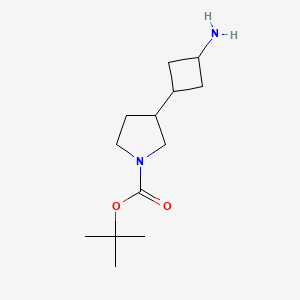

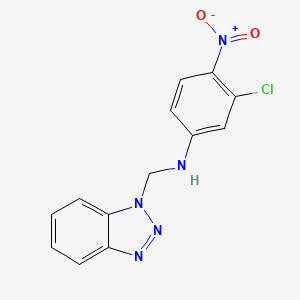

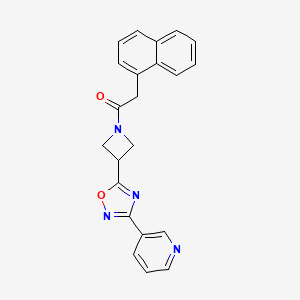

“2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide” is an organic compound with the CAS Number: 894644-29-2 . It has a molecular weight of 218.26 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide” can be achieved through various methods. One such method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis

The IUPAC name of the compound is 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide . The InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .Chemical Reactions Analysis

The compound can participate in a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish a pyrrole derivative .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 218.26 . The compound’s InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .科学研究应用

代谢和遗传差异

对与“2-氰基-N-[1-(4-甲氧基苯基)乙基]乙酰胺”功能相关的化合物扑热息痛(对乙酰氨基酚)的研究阐明了对影响药物疗效和毒性的代谢途径和遗传差异的重要见解。研究突出了涉及葡萄糖醛酸苷化、硫酸化和氧化途径的复杂代谢,指出了个体间和种族差异,表明对毒性和治疗反应的易感性不同。这些差异与药物遗传学特征有关,强调了理解个体和人群水平的代谢差异在药物安全性和有效性中的重要性(Zhao & Pickering, 2011)。

镇痛机制

对扑热息痛镇痛机制的研究发现了涉及代谢为作用于特定大脑和脊髓受体的活性化合物的新途径。这项研究扩展了对疼痛管理的理解,表明扑热息痛和类似化合物通过传统环氧合酶酶抑制之外的多种途径提供镇痛作用。这些发现为开发新的止痛策略奠定了基础,这些策略可以利用此类化合物的多种作用机制(Ohashi & Kohno, 2020)。

环境归趋和生物降解

包括醚和乙酰胺在内的有机化合物的环境归趋和生物降解已得到广泛研究。对土壤和地下水中乙基叔丁基醚 (ETBE) 降解的研究揭示了微生物降解途径的见解,这可能与类似化合物有关。这些研究有助于理解此类物质如何在环境中分解,为修复和污染控制策略提供信息(Thornton et al., 2020)。

水污染和去除策略

对从水中吸附去除扑热息痛的研究突出了药物化合物的环境持久性和污染潜力。这项工作为减轻此类物质对水污染的影响提供了有效的策略见解,强调了高级处理工艺以去除污染物和防止生态损害的重要性(Igwegbe et al., 2021)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It is recommended to wear protective gloves, glasses, and ensure operation under well-ventilated conditions .

作用机制

Target of Action

2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .

Biochemical Pathways

The compound affects various biochemical pathways. It is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Action Environment

The action of 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide can be influenced by various environmental factors. For instance, the temperature conditions and lactim ether ring size influenced the chemoselectivity of the reactions

属性

IUPAC Name |

2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRLUHVSBEXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

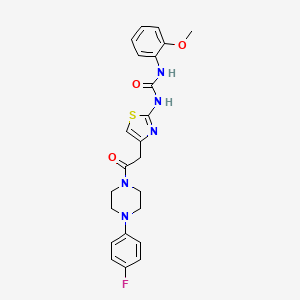

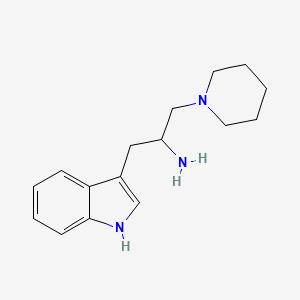

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

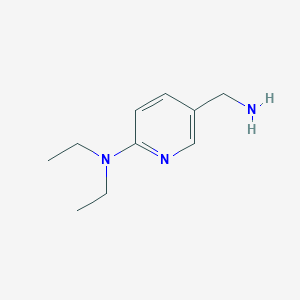

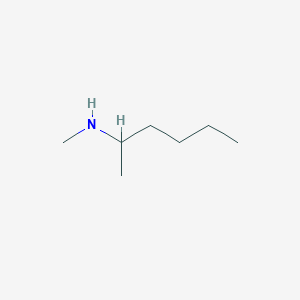

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

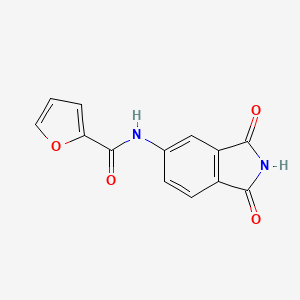

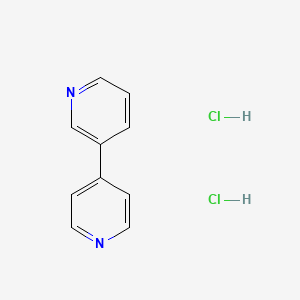

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)